molecular formula C10H14N2S B14392902 5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine CAS No. 88152-80-1

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine

Cat. No.: B14392902
CAS No.: 88152-80-1
M. Wt: 194.30 g/mol
InChI Key: FPGSROKELZSZEC-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine is a complex organic compound with a unique structure that includes a thiazole ring fused with an azocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and azocine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine is unique due to its specific combination of thiazole and azocine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

88152-80-1

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

11-methyl-3-thia-5,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),4-diene

InChI

InChI=1S/C10H14N2S/c1-12-3-2-7-4-8-10(9(12)5-7)13-6-11-8/h6-7,9H,2-5H2,1H3

InChI Key

FPGSROKELZSZEC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC1C3=C(C2)N=CS3

Origin of Product

United States

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